N-[(2Z)-3-(2,4-difluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide
Description
N-[(2Z)-3-(2,4-difluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide is a heterocyclic compound featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core modified with a 5,5-dioxide moiety, a 2,4-difluorophenyl substituent, and a phenylacetamide side chain. This compound is structurally distinct due to its bicyclic sulfone framework, which differentiates it from simpler thiazole or triazole derivatives .
Properties
Molecular Formula |
C19H16F2N2O3S2 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[3-(2,4-difluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-phenylacetamide |
InChI |
InChI=1S/C19H16F2N2O3S2/c20-13-6-7-15(14(21)9-13)23-16-10-28(25,26)11-17(16)27-19(23)22-18(24)8-12-4-2-1-3-5-12/h1-7,9,16-17H,8,10-11H2 |
InChI Key |
IIMHMXXKBCBRDS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=NC(=O)CC3=CC=CC=C3)N2C4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(2Z)-3-(2,4-difluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide typically involves multiple steps. The synthetic route often starts with the preparation of the thiazole ring, followed by the introduction of the difluorophenyl group. The reaction conditions usually require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these reaction conditions to scale up the process efficiently.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The difluorophenyl group can be reduced to form different derivatives.
Substitution: The phenylacetamide moiety can participate in substitution reactions, where different substituents can be introduced.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(2Z)-3-(2,4-difluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Researchers are exploring its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The difluorophenyl group and thiazole ring play crucial roles in binding to these targets, potentially inhibiting or activating certain biological pathways. The exact molecular targets and pathways involved depend on the specific application being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several classes of heterocycles, including 1,2,4-triazoles and thiazole derivatives. Key comparisons are outlined below:
Physicochemical and Pharmacological Properties
- Polarity: The sulfone group increases hydrophilicity compared to non-sulfonated analogues (e.g., triazole-thiones ).
- Metabolic Stability : Fluorination on the aromatic ring reduces oxidative metabolism, a feature shared with fluorinated triazoles .
- Target Binding : The phenylacetamide moiety may enhance binding to enzymes or receptors, analogous to acetamide-containing thiazoles in .
Research Findings and Implications
- Stability: The rigid bicyclic sulfone framework improves thermal and hydrolytic stability compared to monocyclic triazoles .
- SAR Insights : The 2,4-difluorophenyl group’s electron-withdrawing effects likely enhance electrophilic reactivity, a trait critical for covalent inhibitor design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
